molecular formula C5H7ClO2 B2355829 2-Chloropent-4-enoic acid CAS No. 909778-25-2

2-Chloropent-4-enoic acid

Cat. No.: B2355829
CAS No.: 909778-25-2
M. Wt: 134.56
InChI Key: MRNJHZMMKIFBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloropent-4-enoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a chlorine atom attached to the second carbon of a pent-4-enoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloropent-4-enoic acid can be achieved through several methods. One common approach involves the chlorination of pent-4-enoic acid using thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the chlorination process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields.

Chemical Reactions Analysis

Types of Reactions: 2-Chloropent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of pent-4-enoic acid or 2-chloropentanone.

    Reduction: Formation of 2-chloropentanol or pentane.

    Substitution: Formation of 2-hydroxypent-4-enoic acid or 2-aminopent-4-enoic acid.

Scientific Research Applications

2-Chloropent-4-enoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving carboxylic acids.

    Industry: Used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloropent-4-enoic acid involves its interaction with various molecular targets. The chlorine atom and the carboxylic acid group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by nucleophiles. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

    Pent-4-enoic acid: Lacks the chlorine atom, resulting in different reactivity and applications.

    2-Chlorobutanoic acid: Similar structure but with a shorter carbon chain.

    2-Chlorohex-4-enoic acid: Similar structure but with a longer carbon chain.

Uniqueness: 2-Chloropent-4-enoic acid is unique due to the presence of both a chlorine atom and a double bond in its structure. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2-chloropent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c1-2-3-4(6)5(7)8/h2,4H,1,3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNJHZMMKIFBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.